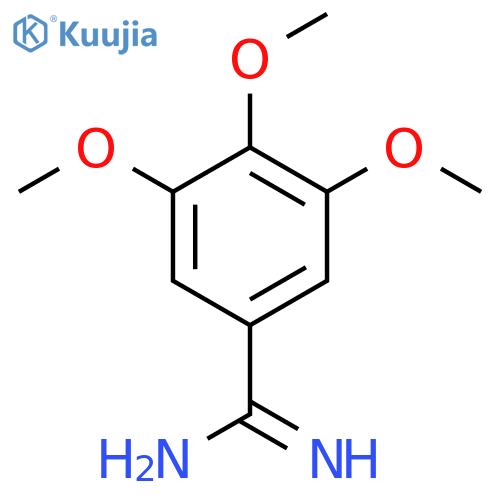Cas no 4156-70-1 (3,4,5-trimethoxybenzenecarboximidamide)

4156-70-1 structure
商品名:3,4,5-trimethoxybenzenecarboximidamide
3,4,5-trimethoxybenzenecarboximidamide 化学的及び物理的性質
名前と識別子
-
- 3,4,5-trimethoxy-benzamidine
- 3,4,5-trimethoxybenzenecarboximidamide
- 3,4,5-TRIMETHOXYBENZIMIDAMIDE
- A825596
- 4156-70-1
- STK519599
- AB18282
- CS-0302184
- SCHEMBL3370885
- EN300-1850073
- AKOS002391939
- 3,4,5-trimethoxybenzamidine
- DTXSID10404737
- 3,4,5-TRIMETHOXYBENZENE-1-CARBOXIMIDAMIDE
- MFCD04114420
-
- MDL: MFCD04114420
- インチ: InChI=1S/C10H14N2O3/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H3,11,12)
- InChIKey: LNABPJQXZBKJMS-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C(=CC(=C1)C(=N)N)OC)OC
計算された属性
- せいみつぶんしりょう: 210.10000
- どういたいしつりょう: 210.1
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.6A^2
- 疎水性パラメータ計算基準値(XlogP): 0.4
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 327.7±52.0 °C at 760 mmHg
- フラッシュポイント: 152.0±30.7 °C
- PSA: 77.56000
- LogP: 1.79650
- じょうきあつ: 0.0±0.7 mmHg at 25°C
3,4,5-trimethoxybenzenecarboximidamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3,4,5-trimethoxybenzenecarboximidamide 税関データ
- 税関コード:2925290090
- 税関データ:
中国税関コード:
2925290090概要:
2925290090他のイミン及びその誘導体及びその塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2925290090その他のイミン及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
3,4,5-trimethoxybenzenecarboximidamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019144045-1g |
3,4,5-Trimethoxybenzimidamide |
4156-70-1 | 97% | 1g |
$434.66 | 2023-09-01 | |
| Enamine | EN300-1850073-0.25g |
3,4,5-trimethoxybenzene-1-carboximidamide |
4156-70-1 | 0.25g |
$381.0 | 2023-09-19 | ||
| Enamine | EN300-1850073-0.1g |
3,4,5-trimethoxybenzene-1-carboximidamide |
4156-70-1 | 0.1g |
$364.0 | 2023-09-19 | ||
| Enamine | EN300-1850073-5g |
3,4,5-trimethoxybenzene-1-carboximidamide |
4156-70-1 | 5g |
$1199.0 | 2023-09-19 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0033-500mg |
3,4,5-Trimethoxy-benzamidine |
4156-70-1 | 98% | 500mg |
¥4655.75 | 2025-01-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372854-500mg |
3,4,5-Trimethoxybenzimidamide |
4156-70-1 | 97% | 500mg |
¥7074 | 2023-04-14 | |
| TRC | B588395-10mg |
3,4,5-trimethoxybenzenecarboximidamide |
4156-70-1 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B588395-100mg |
3,4,5-trimethoxybenzenecarboximidamide |
4156-70-1 | 100mg |
$ 210.00 | 2022-06-07 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0033-5g |
3,4,5-Trimethoxy-benzamidine |
4156-70-1 | 98% | 5g |
33904.74CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0033-1g |
3,4,5-Trimethoxy-benzamidine |
4156-70-1 | 98% | 1g |
8463.46CNY | 2021-05-07 |
3,4,5-trimethoxybenzenecarboximidamide 関連文献
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
4156-70-1 (3,4,5-trimethoxybenzenecarboximidamide) 関連製品
- 69783-31-9(3,4-dimethoxybenzene-1-carboximidamide)
- 25412-66-2(3-methoxy-benzamidine)
- 26130-49-4(3,5-dimethoxybenzene-1-carboximidamide)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:4156-70-1)3,4,5-trimethoxybenzenecarboximidamide

清らかである:99%
はかる:1g
価格 ($):392.0